1-Methyl-5-phenylpiperidin-3-amine
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Overview
Description
1-Methyl-5-phenylpiperidin-3-amine is a chemical compound with the molecular formula C12H18N2. It belongs to the class of piperidine derivatives, which are known for their significant role in medicinal chemistry and pharmaceutical applications . This compound features a piperidine ring substituted with a methyl group at the 1-position and a phenyl group at the 5-position, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-phenylpiperidin-3-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methyl-5-phenylpiperidine with ammonia or amines can yield the desired compound . Another method includes the use of Grignard reagents and subsequent cyclization reactions .
Industrial Production Methods: Industrial production of this compound often involves continuous flow reactions and microwave-assisted synthesis to enhance yield and efficiency . These methods allow for the large-scale production of the compound while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-phenylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
1-Methyl-5-phenylpiperidin-3-amine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Methyl-5-phenylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Piperidine: A basic structure similar to 1-Methyl-5-phenylpiperidin-3-amine but without the methyl and phenyl substitutions.
Piperine: An alkaloid with a piperidine nucleus, known for its bio-enhancing properties.
Evodiamine: A piperidine alkaloid with potential anticancer properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-methyl-5-phenylpiperidin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-14-8-11(7-12(13)9-14)10-5-3-2-4-6-10/h2-6,11-12H,7-9,13H2,1H3 |
InChI Key |
QLFBYBVHBWHMAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC(C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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